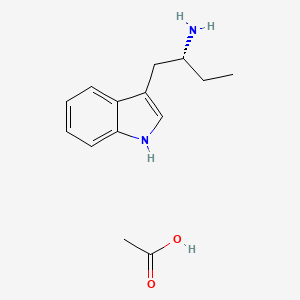![molecular formula C21H24O9 B3238160 Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate CAS No. 140220-84-4](/img/structure/B3238160.png)
Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate
Übersicht
Beschreibung
Synthesis Analysis
TEG was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings . The chemical structure of TEG was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis
The molecular structure of TEG is complex, with a molecular formula of C24H24O9 and a molecular weight of 456.44 g/mol. It is a tricarboxylic acid that contains three carboxylic acid groups.Chemical Reactions Analysis
The curing behavior and the curing reaction kinetics of TEG/polyester resin (NH-3307) system were studied by dynamic differential scanning calorimetry . The activation energy Ea was 71.75 kJ mol -1 according to Flynn–Wall–Ozawa method, and the curing reaction of TEG/NH-3307 system was described by Friedman method . It was found that the curing reaction of TEG/NH-3307 system was a two-parameter autocatalysis which followed the Šestάk–Berggren model .Wirkmechanismus
The mechanism of action of TEG depends on its application. In materials science, TEG acts as a monomer or cross-linking agent, which reacts with other monomers to form polymers or cross-links with other molecules to form hydrogels. In drug delivery, TEG can be used as a functional group to conjugate with drugs, which can improve their solubility and bioavailability. In tissue engineering, TEG can be used as a cross-linking agent to form hydrogels that mimic the extracellular matrix and promote cell adhesion and proliferation.
Safety and Hazards
TEG has low toxicity and is biocompatible, making it an ideal candidate for biomedical applications. It has been shown to have minimal impact on cell viability and proliferation.
Zukünftige Richtungen
TEG has been extensively studied for its potential applications in various fields, including materials science, drug delivery, and biomedical engineering. It has been used as a monomer for the synthesis of various polymers, such as polyesters and polyamides, which have applications in the production of fibers, films, and coatings. TEG has also been used as a cross-linking agent in the synthesis of hydrogels, which have applications in drug delivery and tissue engineering. The results demonstrated that TEG has efficient curing ability and huge market potential .
Eigenschaften
IUPAC Name |
tris(2-ethenoxyethyl) benzene-1,3,5-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-4-25-7-10-28-19(22)16-13-17(20(23)29-11-8-26-5-2)15-18(14-16)21(24)30-12-9-27-6-3/h4-6,13-15H,1-3,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXVHFSGOFPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOC(=O)C1=CC(=CC(=C1)C(=O)OCCOC=C)C(=O)OCCOC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711480 | |
| Record name | Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate | |
CAS RN |
140220-84-4 | |
| Record name | Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



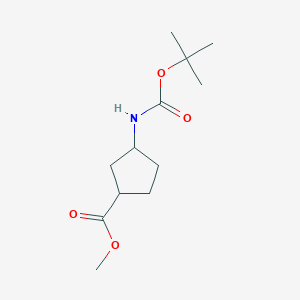
![Imidazo[1,2-a]pyridine, 6-(4-piperidinyloxy)-](/img/structure/B3238092.png)

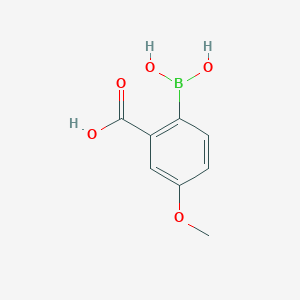
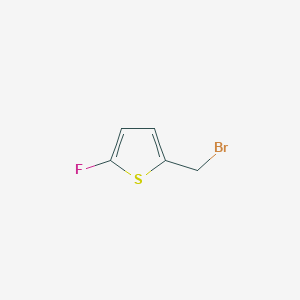


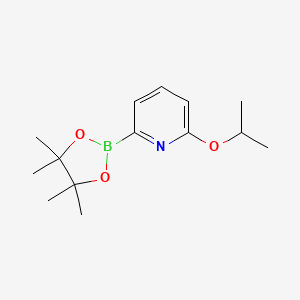
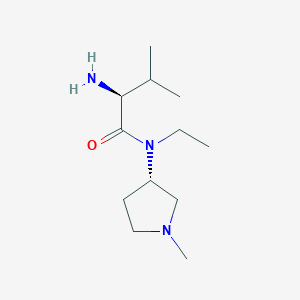
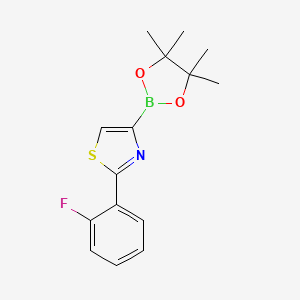
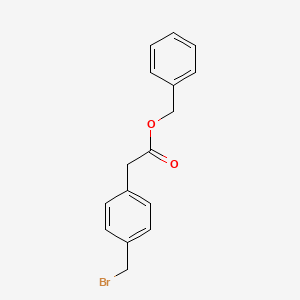
![4-Bromo-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B3238179.png)

